1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide
Description
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Properties
IUPAC Name |
1-ethyl-3-pyridin-3-ylpyrazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-16-7-9(11(12)13)10(15-16)8-4-3-5-14-6-8/h3-7H,2H2,1H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSFWZADTRKAAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN=CC=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboximidamide (CAS Number: 2098050-74-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring substituted with an ethyl group, a pyridinyl group, and a carboximidamide moiety. Its unique structural characteristics suggest diverse biological applications, particularly in therapeutic settings.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₅ |
| Molecular Weight | 215.25 g/mol |
| CAS Number | 2098050-74-7 |
| SMILES | CCn1nc(-c2cccnc2)cc1C(=N)N |
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Nitric Oxide Synthase (NOS) Modulation : The compound has been studied for its ability to regulate nitric oxide synthase activity, which is crucial in various physiological processes, including vasodilation and neurotransmission .
- Protein Aggregation Inhibition : Studies have shown that pyrazole derivatives can inhibit protein aggregation associated with neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). This is achieved by targeting specific proteins involved in proteasomal activation and heat shock response .
- Anti-inflammatory Properties : The imidamide group present in the compound has been linked to anti-inflammatory effects, potentially through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various biological targets:
- Cell Viability Assays : The compound has shown promising results in cell viability assays, particularly in models expressing mutant SOD1 associated with ALS. For instance, an EC50 value of approximately 0.067 µM was reported, indicating strong potency against cellular toxicity caused by protein misfolding .
In Vivo Studies
In vivo studies utilizing animal models have further elucidated the therapeutic potential of this compound:
- ALS Mouse Model : Treatment with analogues of this compound extended the lifespan of ALS mouse models by up to 31% at optimal doses, showcasing its potential as a neuroprotective agent .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Case Study: Neuroprotective Effects in ALS Models
A significant study focused on the neuroprotective effects of pyrazole derivatives, including this compound, on ALS models. The findings indicated that these compounds could modulate inflammatory responses and protect neuronal cells from apoptosis induced by toxic protein aggregates. This research highlights the potential for developing new therapeutic strategies for neurodegenerative diseases based on pyrazole chemistry .
Case Study: Regulation of Nitric Oxide Production
Another study explored the role of this compound in regulating nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). Results indicated a significant reduction in iNOS expression and subsequent nitric oxide release, suggesting that this compound could be effective in managing inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
